

# (4-Chlorophenyl)(4-hydroxyphenyl)methanone structure

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## Compound of Interest

Compound Name: 4-Chloro-4'-hydroxybenzophenone

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An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of (4-Chlorophenyl)(4-hydroxyphenyl)methanone

## Abstract

(4-Chlorophenyl)(4-hydroxyphenyl)methanone, also known as 4-Hydroxy-4'-chlorobenzophenone, is a diaryl ketone of significant interest in pharmaceutical and chemical research. It is recognized as a key impurity and starting material in the synthesis of fenofibrate, a widely used lipid-regulating agent.<sup>[1][2][3][4][5]</sup> This guide provides a comprehensive technical overview of its molecular structure, solid-state conformation, synthesis via Friedel-Crafts acylation, and detailed protocols for its analytical characterization. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships between its structure and its empirical properties.

## Identification and Nomenclature

Accurate identification is the foundation of all scientific work. The compound is systematically cataloged under several identifiers across chemical databases and regulatory pharmacopoeias.

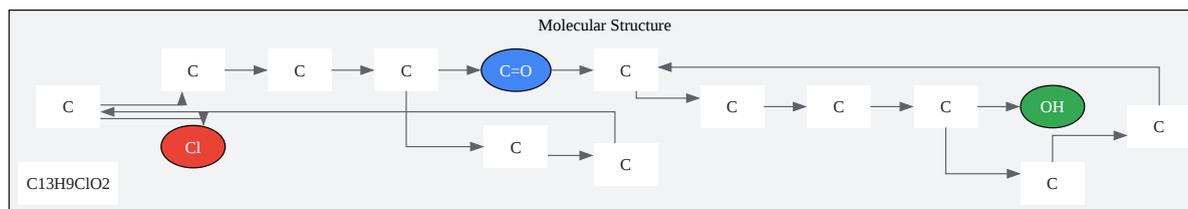
Identifier	Value	Source(s)
IUPAC Name	(4-Chlorophenyl)(4-hydroxyphenyl)methanone	PubChem
CAS Number	42019-78-3	[6][7][8]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO <sub>2</sub>	[6][7][8]
Molecular Weight	232.66 g/mol	[2][6][7]
Synonyms	4-(4-chlorobenzoyl)phenol, 4-Hydroxy-4'-chlorobenzophenone, Fenofibrate Impurity A	[2][3][4][5]
Appearance	Light beige to gray crystals	[6]

## Molecular Structure and Solid-State Conformation

The functionality and reactivity of (4-Chlorophenyl)(4-hydroxyphenyl)methanone are direct consequences of its three-dimensional structure and the interplay of intermolecular forces in the solid state.

### Covalent Structure

The core of the molecule is a benzophenone framework, where a central carbonyl group bridges two phenyl rings. One ring is substituted with a chlorine atom at the para-position (C4'), while the other is substituted with a hydroxyl group, also at the para-position (C4).



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Caption: Covalent structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone.

## Three-Dimensional Conformation

Contrary to a planar representation, the two aromatic rings are not coplanar. This steric twist is a hallmark of diaryl ketones. X-ray crystallography studies reveal a significant dihedral angle between the planes of the two rings, reported to be  $55.55(1)^\circ$ .<sup>[9]</sup> This non-planar conformation minimizes steric hindrance between the ortho-hydrogens of the two rings and influences the molecule's crystal packing and solubility.

## Crystal Packing and Intermolecular Interactions

In the solid state, the molecules arrange into a highly ordered lattice. The crystal structure is monoclinic with the space group P21.<sup>[9][10]</sup> The packing is primarily governed by two key interactions:

- **Hydrogen Bonding:** A classic intermolecular O-H...O hydrogen bond forms between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule. This interaction links the molecules into one-dimensional chains along the crystallographic b-axis.<sup>[9]</sup>
- **$\pi$ - $\pi$  Stacking:** The aromatic rings of adjacent molecules engage in  $\pi$ - $\pi$  stacking interactions, with centroid-to-centroid distances of approximately  $3.62 \text{ \AA}$ , contributing to the

overall stability of the crystal lattice.[10]

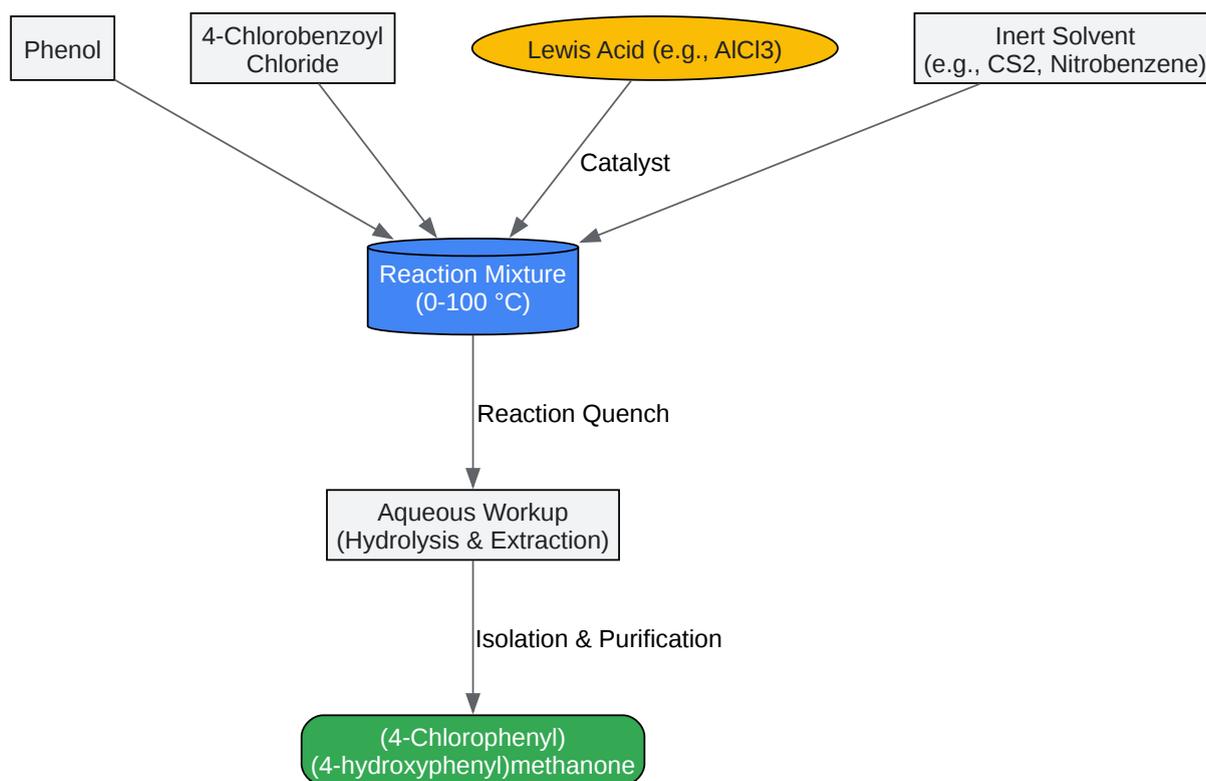
Crystallographic Parameter	Value	Reference
Crystal System	Monoclinic	[9][10]
Space Group	P2 <sub>1</sub>	[9][10]
Dihedral Angle	55.55(1)°	[9]
C=O Bond Length	1.225(8) Å	[9]
C-O (phenol) Bond Length	1.347(7) Å	[9]

## Synthesis and Mechanistic Considerations

The most common and industrially relevant method for preparing this compound is the Friedel-Crafts acylation.[11][12] This reaction is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an aromatic proton with an acyl group.

### Primary Synthetic Route: Friedel-Crafts Acylation

The reaction involves treating phenol with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.



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Caption: Workflow for Friedel-Crafts acylation synthesis.

## Mechanistic Rationale and Causality

The expertise in performing this synthesis lies in understanding its mechanistic nuances.

- **Electrophile Generation:** The Lewis acid (e.g., AlCl<sub>3</sub>) coordinates with the chlorine atom of the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex) that is poised to attack the electron-rich phenol ring.

- **Electrophilic Attack:** Phenol is a strongly activated aromatic ring. The hydroxyl group is an ortho-, para-director. Due to steric hindrance from the bulky acylium ion, the attack predominantly occurs at the para-position, leading to the desired product.
- **Causality of Experimental Choices:**
  - **Catalyst Stoichiometry:** More than one equivalent of Lewis acid is often required. This is because the phenolic -OH group and the product's carbonyl oxygen are both Lewis basic and will coordinate with the catalyst, temporarily deactivating it.<sup>[13]</sup>
  - **Side Reactions:** A significant challenge is competitive O-acylation, where the phenolic oxygen acts as a nucleophile to form an ester.<sup>[13]</sup> This pathway can be minimized by using higher temperatures and an excess of the Lewis acid catalyst, which can promote the Fries rearrangement of the ester byproduct back to the desired C-acylated ketone.<sup>[13]</sup>
  - **Solvent Choice:** An inert solvent like carbon disulfide or nitrobenzene is used to dissolve the reactants without participating in the reaction.<sup>[11]</sup>

## Experimental Protocol: Friedel-Crafts Acylation

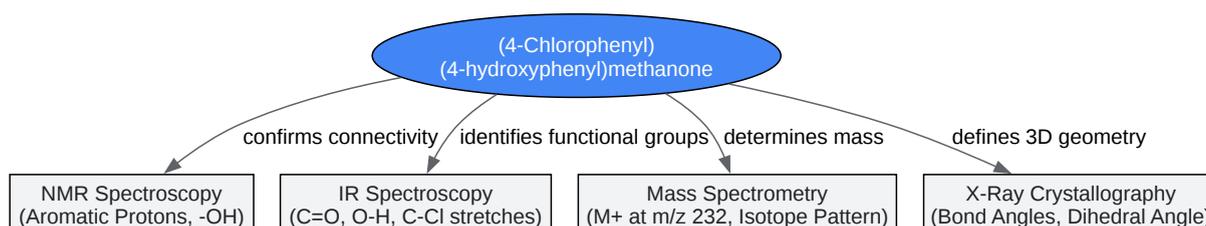
This protocol is a generalized representation and must be adapted and performed with appropriate safety precautions by qualified personnel.

- **Setup:** Equip a three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).
- **Reagent Charging:** Charge the flask with an inert solvent (e.g., nitrobenzene) and the Lewis acid catalyst (e.g., aluminum chloride, ~2.2 equivalents). Cool the mixture in an ice bath.
- **Acyl Chloride Addition:** Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in the solvent and add it dropwise to the cooled catalyst suspension.
- **Phenol Addition:** Dissolve phenol (1.0 equivalent) in the solvent and add it slowly to the reaction mixture, maintaining a low temperature.
- **Reaction:** After addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours until the reaction is complete (monitored by TLC).

- **Workup:** Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl to hydrolyze the aluminum complexes.
- **Extraction:** Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, water, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Structural Elucidation and Analytical Protocols

Confirming the structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous proof of identity and purity.



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Caption: Relationship between molecular structure and analytical signatures.

- **Nuclear Magnetic Resonance ( $^1\text{H}$  NMR):** The spectrum will show distinct signals in the aromatic region (approx. 6.9-7.8 ppm). Protons on the hydroxyphenyl ring will appear as two doublets due to para-substitution, as will the protons on the chlorophenyl ring, but at different chemical shifts. A broad singlet corresponding to the phenolic -OH proton will also be present.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides a fingerprint of the functional groups. Key vibrational bands include a strong, sharp absorption for the carbonyl (C=O) stretch ( $\sim 1640\text{-}1660\text{ cm}^{-1}$ ), a broad absorption for the hydroxyl (O-H) stretch ( $\sim 3200\text{-}3400\text{ cm}^{-1}$ ),

and characteristic peaks for aromatic C-H and C=C bonds, as well as the C-Cl stretch.[14]  
[15]

- Mass Spectrometry (MS): Electron ionization MS will show a molecular ion peak ( $M^+$ ) at an  $m/z$  of 232. A crucial validation is the presence of an  $M+2$  peak at  $m/z$  234 with an intensity approximately one-third of the  $M^+$  peak, which is the characteristic isotopic signature of a single chlorine atom.[2][16]
- X-ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise data on bond lengths, bond angles, and the critical dihedral angle between the phenyl rings.[9][10]

## Physicochemical and Safety Data

### Key Physicochemical Properties

Property	Value	Reference
Melting Point	179 °C	[6]
pKa (phenolic proton)	7.68	[6]
Water Solubility	Insoluble	[6]
LogP (Partition Coeff.)	3.59	[6]

### Stability and Reactivity

The compound is stable under standard laboratory conditions.[6] It is incompatible with strong oxidizing agents. The phenolic hydroxyl group can undergo further reactions, such as etherification, which is the subsequent step in the synthesis of fenofibrate.[17]

### Safety and Handling Protocol

- Hazards: GHS classifications indicate that the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] The toxicological properties have not been fully investigated.[6]
- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling.[6]

- Handling: Use in a well-ventilated area or a chemical fume hood. Minimize dust generation. Wash hands thoroughly after handling.[\[6\]](#)
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances.[\[6\]](#)

## Conclusion

The structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone is well-defined, characterized by a non-planar benzophenone core with key para-substituents that dictate its chemical behavior and solid-state architecture. Its synthesis via Friedel-Crafts acylation, while straightforward in principle, requires careful control to manage the reactivity of the phenolic substrate. The combination of spectroscopic and crystallographic data provides a complete and validated picture of this important pharmaceutical intermediate, ensuring its reliable use in research and drug development.

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